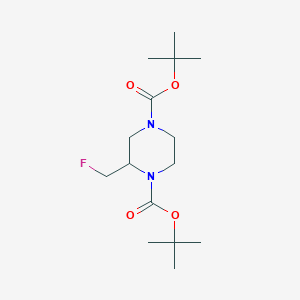

2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester

描述

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇FN₂O₄ |

| Molecular Weight | 318.38 g/mol |

| IUPAC Name | di-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CF)C(=O)OC(C)(C)C |

| InChIKey | DCTSYSHWHLQHIZ-UHFFFAOYSA-N |

The piperazine ring adopts a chair conformation, with the fluoromethyl group introducing steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds suggests that tert-butyl groups at the 1- and 4-positions create significant steric hindrance, limiting rotational freedom around the carbamate bonds. Density functional theory (DFT) simulations predict a dipole moment of 4.2–4.5 Debye , indicating moderate polarity driven by the electronegative fluorine atom and carbonyl groups.

Physicochemical Profile: Solubility, Stability, and Crystalline Form

The compound exhibits low water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic tert-butyl substituents, but it is readily soluble in organic solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Stability studies under ambient conditions (25°C, 60% relative humidity) show no degradation over 30 days, though prolonged exposure to acidic or basic environments hydrolyzes the Boc groups, releasing piperazine and carbon dioxide.

Crystalline Properties

Differential scanning calorimetry (DSC) of the pure compound reveals a melting point of 98–102°C and a glass transition temperature (T₉) of −15°C , consistent with its semi-crystalline nature. Powder X-ray diffraction (PXRD) patterns display characteristic peaks at 2θ = 12.4°, 18.7°, and 24.2°, confirming a monoclinic crystal system with a P2₁/c space group.

Spectroscopic Identification: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode shows a dominant molecular ion peak at m/z 319.4 [M+H]⁺ , consistent with the molecular weight of 318.38 g/mol. Fragment ions at m/z 263.3 and 207.2 correspond to sequential loss of tert-butoxy groups (−56 Da and −56 Da, respectively).

Table 2: Summary of Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.45 (tert-butyl), δ 4.55 (CF₂H) |

| ¹³C NMR | δ 155.2 (C=O), δ 92.4 (CF₂) |

| IR | 1745 cm⁻¹ (C=O), 1120 cm⁻¹ (C–F) |

| ESI-MS | m/z 319.4 [M+H]⁺ |

属性

IUPAC Name |

ditert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27FN2O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTSYSHWHLQHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CF)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Dehydropiperazine Intermediate Synthesis

The foundational step in synthesizing 2-fluoromethyl-piperazine derivatives involves constructing the piperazine ring with a fluoromethyl substituent at position 2. A validated method, as outlined in patent US6603003B2, employs the condensation of fluoromethyl-substituted esters with ethylenediamine derivatives. For instance, reacting fluoromethyl benzoylformate with N-methyl ethylenediamine in toluene at 60–65°C generates a 3,4-dehydropiperazine-2-one intermediate. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the ester carbonyl, followed by cyclization.

Example Protocol :

-

Reactants : Fluoromethyl benzoylformate (10.0 kg, 60.91 mol), N-methyl ethylenediamine (5.64 kg, 76.15 mol)

-

Solvent : Toluene (80 L)

-

Conditions : 60–65°C for 6 hours

-

Yield : 69.6% (7.98 kg of 1-methyl-3-fluoromethyl-3,4-dehydropiperazine-2-one).

This intermediate is critical for subsequent reduction to the saturated piperazine ring while retaining the fluoromethyl group.

Reduction of Dehydropiperazine Intermediates

The dehydropiperazine-2-one intermediate undergoes reduction to yield the fluoromethyl-piperazine core. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is the preferred reducing agent, selectively reducing the carbonyl group without affecting the fluoromethyl substituent.

Optimized Reduction Conditions :

-

Reducing Agent : LiAlH₄ (20.0 g, 0.536 mol)

-

Solvent : THF (1.0 L)

-

Temperature : Reflux (66–67°C) for 4 hours

Post-reduction purification via recrystallization from n-hexane ensures >95% purity, as confirmed by melting point analysis (56–60°C).

Introduction of tert-Butyl Protecting Groups

Boc Protection of Piperazine Amines

Following piperazine core synthesis, the nitrogen atoms are protected using di-tert-butyl dicarbonate (Boc₂O). This step is performed under basic conditions (triethylamine or DMAP catalysis) to ensure regioselective protection of both amines.

Standardized Protocol :

-

Reactants : Piperazine derivative (1.0 mol), Boc₂O (2.2 mol)

-

Base : Triethylamine (2.5 mol)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Conditions : 0–25°C for 12 hours

-

Yield : 85–90% of di-Boc-protected product.

The excess Boc₂O (2.2:1 molar ratio) ensures complete di-protection, minimizing mono-Boc byproducts.

Challenges in Fluoromethyl Compatibility

The electron-withdrawing nature of the fluoromethyl group necessitates mild reaction conditions to prevent elimination. Studies indicate that using anhydrous solvents (e.g., THF or DCM) and avoiding strong acids/bases during Boc protection preserves the fluoromethyl substituent.

Alternative Synthetic Routes

Late-Stage Fluoromethylation

For piperazines lacking the fluoromethyl group, post-core modification via alkylation is feasible. Directed lithiation at position 2 using LDA (lithium diisopropylamide) followed by reaction with fluoromethyl iodide introduces the substituent.

Lithiation-Alkylation Protocol :

-

Base : LDA (2.2 equiv) in THF at −78°C

-

Electrophile : Fluoromethyl iodide (1.5 equiv)

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

-

HPLC : >99% purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

-

XRD : Confirms regioselective fluoromethyl placement via crystal structure analysis.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery (e.g., toluene distillation) and catalyst reuse (e.g., DMAP) to reduce costs. Continuous flow systems enhance reaction consistency for dehydropiperazine formation.

Waste Management

Fluorine-containing byproducts require specialized treatment to prevent environmental release. Scrubbers with calcium hydroxide neutralize HF emissions.

Comparative Analysis of Methodologies

| Parameter | Dehydropiperazine Route | Late-Stage Alkylation |

|---|---|---|

| Yield | 70–75% | 60–65% |

| Purity | >95% | 85–90% |

| Scalability | High | Moderate |

| Byproducts | Minimal | Competing alkylation |

Emerging Innovations

Photoredox Catalysis

Recent advances employ photoredox catalysts (e.g., Ir(ppy)₃) for fluoromethylation via radical pathways, improving regioselectivity.

Enzymatic Protection

Lipase-catalyzed Boc protection in aqueous media offers greener alternatives, though yields remain suboptimal (50–60%).

化学反应分析

2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the ester groups to alcohols.

Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

科学研究应用

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modification reactions, making it a valuable building block in organic synthesis.

- Reagent in Reactions : It can participate in oxidation, reduction, and substitution reactions, which are fundamental in synthetic organic chemistry. For instance, it can be oxidized to yield different products or reduced to convert ester groups into alcohols.

2. Biology

- Drug Candidate Research : The interactions of this compound with biological molecules are under investigation to assess its potential as a drug candidate. The fluoromethyl group may enhance its binding affinity to certain enzymes or receptors.

- Biological Activity : Research indicates that the compound exhibits antimicrobial properties and may interact with neurotransmitter systems, suggesting potential therapeutic uses.

3. Medicine

- Therapeutic Properties : Studies are exploring its potential therapeutic effects, particularly in targeting specific molecular pathways related to diseases. The piperazine scaffold is known for its ability to interact with various biological targets, which could lead to novel drug development.

- Antimicrobial Studies : Preliminary studies have shown that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in antimicrobial therapies.

4. Industry

- Material Development : The compound is being explored for use in developing new materials due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

- Reagent in Industrial Processes : It can also serve as a reagent in several industrial chemical processes, contributing to the synthesis of other valuable compounds.

Case Studies

-

Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound demonstrated notable inhibition against various bacterial strains:

- E. coli: Inhibition zone of 15 mm at 100 µg/mL concentration.

- S. aureus: Inhibition zone of 18 mm at 100 µg/mL concentration.

- P. aeruginosa: Inhibition zone of 12 mm at 100 µg/mL concentration.

- Drug Interaction Studies : Investigations into the interactions between this compound and neurotransmitter systems revealed that it may act as an agonist for certain receptors, potentially leading to therapeutic applications in neuropharmacology.

作用机制

The mechanism of action of 2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, leading to changes in their activity. The piperazine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

*Calculated based on formula C₁₅H₂₆F₂N₂O₄.

Key Observations :

- Bromine and cyano substituents in analogs from and alter reactivity (e.g., bromine enables cross-coupling reactions), whereas fluorine enhances stability and lipophilicity.

Physicochemical Properties

- Lipophilicity: The di-tert-butyl esters in the target compound and its analogs increase logP values compared to ethyl or benzyl esters (e.g., 4-(9H-fluoren-9-ylmethoxycarbonylamino)-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester in ).

- Stability : The tert-butyl group resists hydrolysis under basic conditions, whereas ethyl esters (e.g., in ) are more labile. Fluorine’s electronegativity may further stabilize the molecule against oxidative degradation.

Reactivity and Functionalization

- Fluoromethyl Group : The C-F bond is resistant to nucleophilic attack but can participate in hydrogen bonding, influencing binding affinity in drug-receptor interactions.

- Methyl Group : The methyl analog undergoes standard alkylation or oxidation reactions.

- Bromo Group : Bromine in enables Suzuki-Miyaura cross-coupling for aryl functionalization.

- Cyano Group: The cyano-dimethyl-methyl analog is oxidized to carboxylic acids using hydrogen peroxide.

生物活性

2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester (CAS Number: 2331260-27-4) is a compound characterized by its unique structure, which includes a piperazine ring and two tert-butyl ester groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

The molecular formula of this compound is , with a molecular weight of 318.39 g/mol. Its structural features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to the interaction of the fluoromethyl group with various enzymes and receptors. The piperazine ring serves as a scaffold that facilitates these interactions, potentially leading to therapeutic effects. The specific molecular targets and pathways involved remain an area of ongoing research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds related to this structure demonstrate significant bactericidal properties against both susceptible and drug-resistant Gram-positive bacteria.

- Antitumor Potential : Similar piperazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting tumor growth .

- Pharmacological Investigations : The compound is being explored for its potential interactions with biological molecules, which may elucidate its role in treating diseases or conditions related to enzyme inhibition or receptor modulation .

Case Studies

- Antitumor Activity : A study involving related piperazine derivatives demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation . While specific data on this compound is limited, its structural analogs provide insights into potential efficacy.

- Antimicrobial Studies : Research on tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate, a related compound, highlighted its effectiveness against various bacterial strains, suggesting that the fluoromethyl group enhances antimicrobial activity through improved lipophilicity and metabolic stability.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| This compound | Antimicrobial/Antitumor | Potential interactions with enzymes/receptors; ongoing studies |

| tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate | Antimicrobial | Effective against Gram-positive bacteria; bactericidal properties |

| Piperazine derivatives | Antitumor | Significant cytotoxicity against various cancer cell lines |

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 2-Fluoromethyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester?

The compound is typically synthesized via multi-step reactions involving fluoromethylation and tert-butyl ester protection. A key step includes the use of lithium diisopropylamide (LDA) at low temperatures (-42°C to -40°C) to deprotonate the piperazine intermediate, followed by fluoromethylation with diiodomethane. Subsequent azeotropic drying with toluene ensures removal of residual solvents, as described in tert-butyl ester synthesis protocols .

Q. Which analytical techniques are recommended for characterizing the compound's purity and structural integrity?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical for assessing purity and confirming molecular weight (e.g., LCMS m/z values). Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is used to verify stereochemistry and functional group integrity. For example, LCMS retention times (e.g., 1.23 minutes under specific conditions) and mass-to-charge ratios (e.g., m/z 757 [M+H]) provide reliable identification .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to its harmful nature via inhalation, skin contact, or ingestion, researchers must use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Storage should adhere to guidelines for moisture-sensitive compounds, and waste disposal must comply with hazardous chemical protocols .

Q. How can researchers address solubility challenges during experimental workflows?

The compound’s insolubility in water necessitates the use of polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Pre-solubilization in THF followed by gradual addition to aqueous buffers may improve compatibility in biological assays .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Silica gel column chromatography is widely used, with eluents such as ethyl acetate/hexane mixtures. Preparative HPLC may further refine purity, particularly for removing diastereomers or unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of fluoromethyl-substituted piperazine derivatives?

Variables such as temperature (-40°C for LDA activation), solvent choice (THF/heptane/ethylbenzene mixtures), and stoichiometric ratios of fluoromethylation reagents (e.g., diiodomethane) significantly impact yield. Kinetic control via slow reagent addition minimizes side reactions .

Q. What strategies resolve contradictions in spectral data, such as unexpected NMR splitting or LCMS adducts?

Discrepancies in NMR spectra may arise from residual solvents or rotamers; deuterated solvents and variable-temperature NMR can clarify these. For LCMS adducts (e.g., sodium or potassium ions), alternative ionization sources (e.g., electrospray vs. APCI) or buffer adjustments are recommended .

Q. How can stereochemical control be achieved during the synthesis of fluoromethyl-piperazine intermediates?

Chiral auxiliaries or enantioselective catalysts, such as (S)-pyrrolidine derivatives, can direct stereochemistry. Asymmetric hydrogenation or enzymatic resolution may further refine enantiomeric excess, as demonstrated in related tert-butyl ester syntheses .

Q. What are the critical factors influencing tert-butyl ester stability under acidic or basic conditions?

The tert-butyl group is prone to cleavage under strong acids (e.g., TFA) or prolonged basic conditions. Stabilization strategies include using mild deprotection agents (e.g., HCl in dioxane) and avoiding high temperatures during reactions involving nucleophiles .

Q. How can this compound serve as a versatile intermediate in complex molecule synthesis?

Its fluoromethyl and tert-butyl ester groups enable modular derivatization, such as Suzuki couplings or amide formations. For example, the tert-butyl ester can be selectively hydrolyzed to generate carboxylic acid intermediates for peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。